molecular formula C11H15N3O3 B596238 tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1229455-14-4

tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No. B596238
CAS RN: 1229455-14-4
M. Wt: 237.259
InChI Key: BXXXVYDHJCLIKQ-UHFFFAOYSA-N
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Description

“tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C11H15N3O3 . It has an average mass of 237.255 Da and a monoisotopic mass of 237.111343 Da . It is also known by other names such as “2-Methyl-2-propanyl 4-oxo-1,4,5,7-tetrahydro-6H-pyrrolo [3,4-d]pyrimidine-6-carboxylate” and "tert-butyl 4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo [3,4-d]pyrimidine-6-carboxylate" .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate” is complex, with several rings and functional groups. The structure includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 61.3±0.5 cm3 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 71 Å2 . The polarizability is 24.3±0.5 10-24 cm3 . The surface tension is 48.3±7.0 dyne/cm . The molar volume is 176.7±7.0 cm3 .

Scientific Research Applications

Interaction with Glycine Esters

Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This reaction led to the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, highlighting a pathway for synthesizing potential biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.

Cascade Reactions for Pyrrolo[1,2-b][1,2,4]triazine Derivatives

Ivanov (2020) described anionic cascade recyclizations of pyrazolo[5,1-c][1,2,4]triazines to form pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. This work showcases the synthetic versatility of tert-butyl pyrazolotriazine derivatives under specific conditions, yielding high-value chemical entities Ivanov, 2020.

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

Litvinchuk et al. (2021) reported on a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives. Their methodology underscores the utility of tert-butyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoates in producing compounds with potentially interesting biological activities Litvinchuk, Bentya, Rusanov, & Vovk, 2021.

properties

IUPAC Name

tert-butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-6-13-9(7)15/h6H,4-5H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXVYDHJCLIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

CAS RN

1229455-14-4
Record name tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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